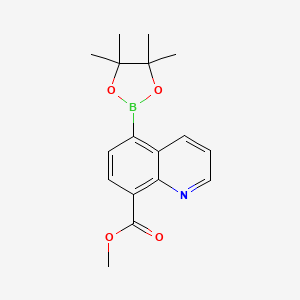
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate” is a chemical compound that likely contains a quinoline backbone with a carboxylate group at the 8th position and a tetramethyl-1,3,2-dioxaborolane group at the 5th position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through palladium-catalyzed coupling reactions . The tetramethyl-1,3,2-dioxaborolane group can be introduced through borylation .Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of a quinoline ring, a carboxylate group, and a tetramethyl-1,3,2-dioxaborolane group .Applications De Recherche Scientifique
-
Borylation in Organic Chemistry
- Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure are often used in organic chemistry for borylation reactions . Borylation at the benzylic C-H bond of alkylbenzenes can be performed in the presence of a palladium catalyst to form pinacol benzyl boronate .
- The methods of application typically involve the use of a transition metal catalyst and the compound of interest in a suitable solvent .
- The outcomes of these reactions are boronate esters, which are valuable intermediates in organic synthesis .
-
Hydroboration in Organic Chemistry
- Hydroboration of alkyl or aryl alkynes and alkenes can also be performed using compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure .
- The methods of application typically involve the use of a transition metal catalyst and the compound of interest in a suitable solvent .
- The outcomes of these reactions are boronate esters, which are valuable intermediates in organic synthesis .
-
Synthesis of Novel Copolymers
- Compounds with the 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure have been used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
- The methods of application typically involve polymerization reactions .
- The outcomes of these reactions are novel copolymers with interesting optical and electrochemical properties .
-
Synthesis of Imidazole Derivatives
- Compounds with a similar structure, such as 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole, are often used in the synthesis of imidazole derivatives .
- The methods of application typically involve the use of a transition metal catalyst and the compound of interest in a suitable solvent .
- The outcomes of these reactions are imidazole derivatives, which have various applications in medicinal chemistry .
-
Preparation of Pyrimidine Derivatives
- Compounds like 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine are used in the preparation of pyrimidine derivatives .
- The methods of application typically involve the use of a transition metal catalyst and the compound of interest in a suitable solvent .
- The outcomes of these reactions are pyrimidine derivatives, which have various applications in medicinal chemistry .
Propriétés
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-8-12(15(20)21-5)14-11(13)7-6-10-19-14/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWQESYBUOYDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2701875.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)
![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2701877.png)
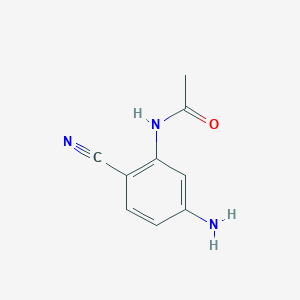
![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)
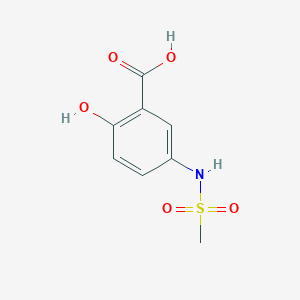
![N-[2-(4-chlorophenyl)ethyl]-2-(3-ethyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2701884.png)
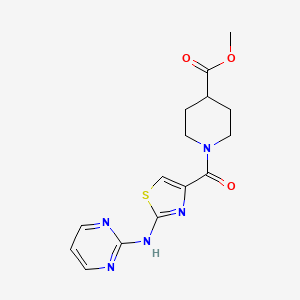
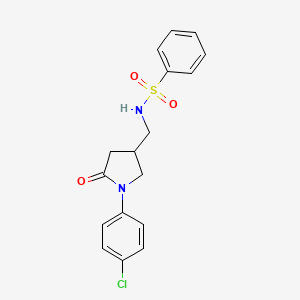
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2701889.png)
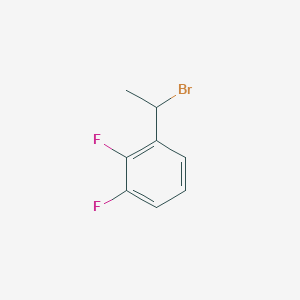
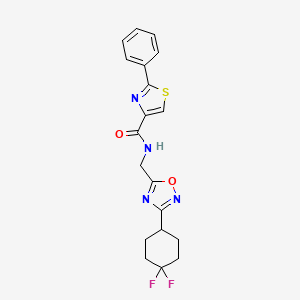
![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2701895.png)
![1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride](/img/structure/B2701896.png)